molecular formula C9H5F2N B175250 5,8-Difluoroquinoline CAS No. 16650-32-1

5,8-Difluoroquinoline

Cat. No. B175250
CAS RN: 16650-32-1
M. Wt: 165.14 g/mol
InChI Key: RUGDURZULGJEHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

5,8-Difluoroquinoline can be synthesized via various methods such as palladium-catalyzed cross-coupling reactions, fluoroalkylation of quinolines, and direct fluorination reactions . Characterization can be done using various techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.


Molecular Structure Analysis

The molecular formula of 5,8-Difluoroquinoline is C9H5F2N . It has an average mass of 165.139 Da and a monoisotopic mass of 165.039001 Da .


Chemical Reactions Analysis

A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .


Physical And Chemical Properties Analysis

5,8-Difluoroquinoline has a density of 1.3±0.1 g/cm3, a boiling point of 241.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has a molar mass of 177.14 g/mol and a melting point of 106-107°C. It is insoluble in water but soluble in organic solvents such as chloroform, methanol, ethanol, and acetone.

Scientific Research Applications

1. Methoxydefluorination Studies

5,8-Difluoroquinoline has been studied for its regioselectivity and substrate activity in methoxydefluorination reactions with sodium methoxide. Research conducted by Politanskaya et al. (2005) in the Journal of Fluorine Chemistry and ChemInform investigated these reactions in different solvents, contributing to the understanding of the enthalpically controlled activity of reaction centers in 5,8-difluoroquinoline. The reactivity pattern was aligned with ab initio calculated relative stabilities and electronic structures of σ-complexes formed by 5,8-difluoroquinoline with hydroxide anion as a model nucleophile (Politanskaya et al., 2005) (Politanskaya et al., 2005).

2. Interactions with Ammonia

The interaction of polyfluorinated 2-chloroquinolines, including 5,8-difluoroquinoline, with ammonia was explored as a method for synthesizing halogen-containing aminoquinolines. Skolyapova et al. (2017) in Tetrahedron found that different derivatives of difluoroquinoline reacted variably with liquid and aqueous ammonia, showing potential for diverse aminoquinoline production (Skolyapova et al., 2017).

3. Quantum-Topological Studies

A study by Bagryanskaya et al. (2008) in the Journal of Structural Chemistry conducted X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals, including 5,7-difluoroquinoline. This research provided insights into the supramolecular motifs and intermolecular interactions that dictate the lattice structure of these compounds (Bagryanskaya et al., 2008).

4. Coprecipitation for Trace Element Preconcentration

The oxidation product of 5,8-dimercaptoquinoline, related to 5,8-difluoroquinoline, was used for coprecipitation of trace elements from aqueous solutions. Vircavs et al. (1994) in Analytica Chimica Acta discussed the coprecipitation behavior of this compound for preconcentration of various elements, highlighting its utility in analytical chemistry (Vircavs et al., 1994).

5. Interaction with Sodium and Potassium Amides

Gurskaya et al. (2012) in the Journal of Fluorine Chemistry explored the interaction of quinolines polyfluorinated on the benzene moiety, including 5,8-difluoroquinoline, with sodium and potassium amides in liquid ammonia. This study provided valuable information on the potential use of these compounds as nucleophilic synthons (Gurskaya et al., 2012).

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

5,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGDURZULGJEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168116
Record name 5,8-Difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Difluoroquinoline

CAS RN

16650-32-1
Record name 5,8-Difluoroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016650321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16650-32-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137118
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,8-Difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-DIFLUOROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/655HE4RCM4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
S Spurlin, M Blocker, J LoBue, J Wu, C Padgett… - Tetrahedron …, 2020 - Elsevier
Electrochemical anodic oxidation method for the incorporation of fluorine atom into quinoline ring is described. Our method involves a regioselective 5,8-difluorination of quinolines …
Number of citations: 3 www.sciencedirect.com
EV Panteleeva, VD Shteingarts, J Grobe… - Zeitschrift für …, 2003 - Wiley Online Library
A systematic study of the direction of nucleophilic attack of the nucleophiles Me 3 MEMe 2 (M = Si, Sn; E = P, As), NaOMe, LiR (R = Me, nBu, Ph) and PhMgBr on 5, 6, 7, 8‐…
Number of citations: 20 onlinelibrary.wiley.com
T Kato, K Saeki, Y Kawazoe, A Hakura - Mutation Research/Genetic …, 1999 - Elsevier
A total of 12 variously fluorinated derivatives of quinoline (Q) were tested for their mutagenicity in Salmonella typhimurium TA100 in the presence of S9 mix to investigate the structure–…
Number of citations: 31 www.sciencedirect.com
LV Politanskaya, LA Malysheva, IV Beregovaya… - Journal of fluorine …, 2005 - Elsevier
Methoxydefluorination of 5,7-, 6,7-, 6,8-, and 5,8-difluoroquinoline (1–4) by the action of sodium methoxide has been studied in liquid ammonia and Me 2 SO. The regioselectivity of …
Number of citations: 21 www.sciencedirect.com
CA Franz, RT Hall, CE Kaslow - Tetrahedron Letters, 1967 - Elsevier
No. 20 1949 peak downfield from trifluoroacetic acid. A similar line broadening effect was found for the 2-position fluorine in polyfluoropyridines (4). However, it was found that by …
Number of citations: 3 www.sciencedirect.com
AD Skolyapova, GA Selivanova, EV Tretyakov… - Tetrahedron, 2017 - Elsevier
We have studied the interaction of polyfluorinated (in the benzene moiety) 2-chloroquinolines with liquid and aqueous ammonia as an approach to the synthesis of halogen-containing …
Number of citations: 13 www.sciencedirect.com
LY Safina, GA Selivanova, IY Bagryanskaya… - Russian Chemical …, 2009 - Springer
A primary functionalization of quinolines polyfluorinated at the benzene ring (5,7-difluoro-, 5,7,8-trifluoro-, 5,6,8-trifluoro-, 8-chloro-5,7-difluoro-, 5,6,7,8-tetrafluoro-, and 5,7,8-trifluoro-6-(…
Number of citations: 11 link.springer.com
J Chandrasekhar, R Dick… - Journal of Medicinal …, 2018 - ACS Publications
Atropisomerism is a type of axial chirality in which enantiomers or diastereoisomers arise due to hindered rotation around a bond axis. In this manuscript, we report a case in which …
Number of citations: 44 pubs.acs.org
GN Lipunova, EV Nosova, VN Charushin - Fluorine in Heterocyclic …, 2014 - Springer
The data on the chemistry of fluorinated quinolines available in the literature of the last 10–15 years are presented. A variety of synthetic methods exploiting cyclization and …
Number of citations: 3 link.springer.com
M Rabinovitz, I Agranat, H Selig, CH Lin - Journal of Fluorine Chemistry, 1977 - Elsevier
1, 4-Difluoronaphthalene (I) is an attractive molecule for investigation in magnetic resonance [1, 2], and in chemical carcinogenesis [3] as a synthon for highly condensed difluoro-…
Number of citations: 16 www.sciencedirect.com

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